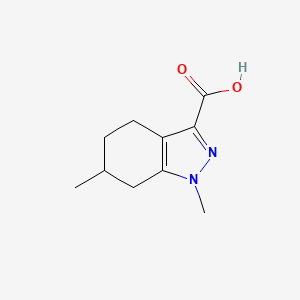

1,6-Dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid

Beschreibung

1,6-Dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid (CAS 581083-30-9) is a bicyclic heterocyclic compound featuring an indazole core with methyl substituents at positions 1 and 6 and a carboxylic acid group at position 3. Its molecular formula is C₁₀H₁₄N₂O₂, with a molar mass of 194.24 g/mol . This compound is commercially available (e.g., from Autech Industry Co., Limited) and serves as a building block in medicinal chemistry for developing bioactive molecules .

Eigenschaften

Molekularformel |

C10H14N2O2 |

|---|---|

Molekulargewicht |

194.23 g/mol |

IUPAC-Name |

1,6-dimethyl-4,5,6,7-tetrahydroindazole-3-carboxylic acid |

InChI |

InChI=1S/C10H14N2O2/c1-6-3-4-7-8(5-6)12(2)11-9(7)10(13)14/h6H,3-5H2,1-2H3,(H,13,14) |

InChI-Schlüssel |

HTVNAVGOEPHTCZ-UHFFFAOYSA-N |

Kanonische SMILES |

CC1CCC2=C(C1)N(N=C2C(=O)O)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,6-Dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of transition metal-catalyzed reactions, such as copper acetate-catalyzed cyclization, which facilitates the formation of the indazole ring . Another approach includes the reductive cyclization of azidobenzaldehydes and amines without the use of catalysts or solvents .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yields and purity. These methods often employ metal-catalyzed reactions due to their efficiency and minimal byproduct formation. The use of continuous flow reactors and automated synthesis can further enhance the scalability and reproducibility of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

1,6-Dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into different reduced forms, such as alcohols.

Substitution: It can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under conditions that favor substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Wissenschaftliche Forschungsanwendungen

1,6-Dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Wirkmechanismus

The mechanism of action of 1,6-Dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. For instance, it can inhibit phosphoinositide 3-kinase δ, which plays a role in respiratory diseases . The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Molecular Differences

| Compound Name | Substituents | Molecular Formula | Molar Mass (g/mol) | CAS Number | Key Features |

|---|---|---|---|---|---|

| 1,6-Dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid | 1-Me, 6-Me | C₁₀H₁₄N₂O₂ | 194.24 | 581083-30-9 | Parent compound; indazole core |

| 5,5-Dimethyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid | 5,5-Me; 2H tautomer | C₁₀H₁₄N₂O₂ | 194.24 | 1342547-91-4 | Methyl shift to position 5; tautomer |

| 6,6-Dimethyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid | 6,6-Me; 2H tautomer | C₁₀H₁₄N₂O₂ | 194.24 | 1233243-57-6 | Tautomeric form alters ring conformation |

| 1-Ethyl-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid | 1-Et, 6,6-Me | C₁₂H₁₈N₂O₂ | 222.28 | 1233243-55-4 | Ethyl group enhances lipophilicity |

| 1-Phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid | 1-Ph | C₁₅H₁₄N₂O₂ | 254.29 | 32275-63-1 | Aromatic phenyl improves π-π interactions |

| 6,6-Dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid | Benzothiophene core; 6,6-Me | C₁₁H₁₄O₂S | 226.29 | 1549141-98-1 | Thiophene core alters electronic profile |

Key Observations :

- Tautomerism : 1H vs. 2H tautomers (e.g., CAS 1233243-57-6) affect molecular geometry and protein binding .

- Substituent Effects : Ethyl or phenyl groups (CAS 1233243-55-4, 32275-63-1) modulate lipophilicity and target engagement .

Physicochemical Properties

Table 2: Physical and Chemical Properties

| Compound Name | pKa | Density (g/cm³) | Boiling Point (°C) | Predicted Solubility |

|---|---|---|---|---|

| 1,6-Dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid | ~4.14* | 1.22 | 378.8 | Moderate (polar solvents) |

| 1-Ethyl-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid | 4.14 ± 0.40 | 1.22 ± 0.1 | 378.8 ± 42.0 | Low (increased lipophilicity) |

| 1-Phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid | N/A | N/A | N/A | Very low (high logP) |

*Estimated based on ethyl analog .

Notes:

Biologische Aktivität

1,6-Dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid (also known as 5,5-Dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid) is a compound of increasing interest in pharmaceutical research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SARs), and relevant case studies.

- Molecular Formula : C10H14N2O2

- Molecular Weight : 194.23 g/mol

- CAS Number : 1342547-91-4

- Physical State : Solid at room temperature

- Melting Point : Not specified in the literature

Synthesis Methods

The synthesis of 1,6-Dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid typically involves a multi-step process that includes the reaction of hydrazine with substituted cyclohexanones. The final product is characterized using various spectroscopic techniques such as IR and NMR .

Antitumor Activity

Recent studies have highlighted the potential of indazole derivatives in cancer therapy. For instance:

- Inhibition of Kinases : Indazole derivatives have shown significant inhibitory effects against various kinases involved in cancer progression. Compounds similar to 1,6-Dimethyl-4,5,6,7-tetrahydro-1H-indazole exhibited IC50 values in the nanomolar range against cancer cell lines such as HL60 and HCT116 .

| Compound | Target Cell Line | IC50 (nM) |

|---|---|---|

| Indazole Derivative A | HL60 | 8.3 |

| Indazole Derivative B | HCT116 | 1.3 |

Anti-inflammatory Effects

Indazoles are also noted for their anti-inflammatory properties. They have been evaluated for their ability to inhibit cyclooxygenase enzymes (COX), which are crucial in inflammation pathways:

- COX Inhibition : Compounds derived from indazoles have shown promising results in inhibiting COX-2 with IC50 values significantly lower than standard anti-inflammatory drugs .

| Compound | COX Target | IC50 (μM) |

|---|---|---|

| Indazole Derivative C | COX-2 | 0.04 |

| Celecoxib (Standard) | COX-2 | 0.04 |

Structure-Activity Relationships (SAR)

The biological activity of indazole derivatives is closely related to their chemical structure. Modifications at specific positions on the indazole ring can enhance or diminish their biological efficacy:

- Position Influence : Substituents at the 4 and 6 positions of the indazole scaffold have been identified as critical for their inhibitory activities against various targets including kinases and inflammatory mediators .

Case Studies

- Anticancer Evaluation : A study evaluating a series of indazole derivatives found that certain modifications led to enhanced potency against breast cancer cell lines through selective inhibition of STAT3 phosphorylation .

- In Vivo Studies : In vivo models demonstrated that specific indazole derivatives could significantly reduce tumor size in xenograft models while exhibiting minimal toxicity to normal tissues .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for preparing 1,6-Dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid, and what key reaction parameters influence yield?

- Methodological Answer : The synthesis of indazole derivatives often involves cyclization strategies. For example, reductive cyclization and transition metal-catalyzed reactions are common approaches . A general protocol includes refluxing intermediates (e.g., 3-formyl derivatives) with catalysts like sodium acetate in acetic acid, followed by purification via recrystallization . Key parameters include:

- Catalyst selection : Transition metals (e.g., Pd, Cu) improve bond-forming efficiency in cyclization.

- Temperature : Reflux conditions (e.g., 60–100°C) optimize reaction kinetics.

- Purification : Recrystallization from DMF/acetic acid mixtures enhances purity .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- NMR spectroscopy : Confirms substituent positions (e.g., methyl groups at 1 and 6 positions) and ring saturation .

- HPLC : Quantifies purity (>95% is typical for pharmaceutical intermediates) .

- Mass spectrometry : Validates molecular weight (theoretical ~194.24 g/mol for C10H14N2O2) .

- Melting point analysis : A sharp melting point (e.g., 266–270°C for the base indazole-3-carboxylic acid) indicates crystallinity .

Q. What biological activities have been reported for indazole-3-carboxylic acid derivatives?

- Methodological Answer : Indazole derivatives exhibit broad bioactivity, including:

- Anticancer effects : Derivatives like Suprafenacine (SRF) destabilize microtubules, inducing G2/M phase arrest and apoptosis .

- Anti-inflammatory/antibacterial activity : Structural analogs show inhibition of COX-2 and bacterial efflux pumps .

- Impact of methylation : The 1,6-dimethyl groups may enhance metabolic stability and binding affinity to hydrophobic pockets in target proteins .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported cytotoxicity profiles of indazole derivatives across cancer cell lines?

- Methodological Answer : Address variability via:

- Cell line profiling : Test across panels (e.g., NCI-60) to identify lineage-specific sensitivities .

- Mechanistic studies : Use tubulin polymerization assays to confirm microtubule targeting, as seen in SRF .

- Resistance assays : Evaluate P-glycoprotein (P-gp) efflux using inhibitors like verapamil; SRF bypasses P-gp, enhancing efficacy in resistant models .

Q. How does the 1,6-dimethyl group influence pharmacokinetic properties, and what assays assess these changes?

- Methodological Answer :

- Lipophilicity : Methylation increases LogP (e.g., from 0.98 in the base compound to ~1.5), improving membrane permeability .

- Metabolic stability : Use liver microsome assays to compare oxidative degradation rates.

- Solubility : Measure aqueous solubility via shake-flask method; carboxylate salts (e.g., sodium) improve solubility for in vivo studies .

Q. What in silico approaches optimize indazole derivatives for enhanced microtubule targeting?

- Methodological Answer :

- Molecular docking : Screen derivatives against β-tubulin’s colchicine-binding site (used in SRF optimization) .

- QSAR modeling : Correlate substituent electronic properties (e.g., Hammett constants) with IC50 values.

- MD simulations : Predict binding stability and residence time of 1,6-dimethyl analogs in microtubule pockets .

Q. How do modifications at the 3-carboxylic acid position affect G2/M phase arrest efficacy?

- Methodological Answer :

- Hydrazide derivatives : SRF’s hydrazide group enhances microtubule depolymerization by forming hydrogen bonds with tubulin .

- Esterification/amidation : Reduces polarity, improving blood-brain barrier penetration but may decrease tubulin affinity.

- SAR studies : Compare IC50 values of carboxylate vs. amide derivatives in MTT assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.